N-Desmethyl-N-cyclopentyl cis-ent-tadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a chemical compound with the molecular formula C26H25N3O4 and a molecular weight of 443.4944. It is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The compound is characterized by its unique stereochemistry and structural modifications, which may impart distinct pharmacological properties.
Preparation Methods
The synthesis of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves several steps, starting from the parent compound tadalafil. The key steps include:
N-Demethylation: This step involves the removal of a methyl group from tadalafil to form N-desmethyl tadalafil.
Cis-Configuration: Ensuring the cis-configuration of the compound is crucial for its activity. This can be achieved through stereoselective synthesis or by using chiral catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on PDE5 and other molecular targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating conditions similar to those treated by tadalafil.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of tadalafil, but the structural modifications may result in differences in potency, selectivity, and duration of action.
Comparison with Similar Compounds
N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can be compared with other similar compounds, such as:
Tadalafil: The parent compound, known for its use in treating erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with a different chemical structure and pharmacokinetic profile.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which may impart distinct pharmacological properties and potential therapeutic advantages over other PDE5 inhibitors.
Properties
CAS No. |
171488-19-0 |
---|---|
Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |
InChI Key |
PWUCUSITNKSTMS-NBGIEHNGSA-N |
Isomeric SMILES |
C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Canonical SMILES |
C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.